BenchChemオンラインストアへようこそ!

[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine

Lipophilicity ADME CNS Drug Discovery

[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine (CAS 1508522-85-7) is a primary amine building block of molecular formula C10H11BrClN (MW 260.56 g/mol), featuring a cyclopropyl ring attached to a methanamine group and a phenyl ring substituted with bromine at the para- and chlorine at the ortho-position. The computed XLogP3-AA value of 2.9 and topological polar surface area (TPSA) of 26 Ų define a physicochemical profile suited for CNS drug discovery programs requiring balanced passive permeability.

Molecular Formula C10H11BrClN
Molecular Weight 260.56
CAS No. 1508522-85-7
Cat. No. B2673423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine
CAS1508522-85-7
Molecular FormulaC10H11BrClN
Molecular Weight260.56
Structural Identifiers
SMILESC1CC1(CN)C2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2
InChIKeyMVHGKZPISMBYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine CAS 1508522-85-7: Procurement-Grade Overview of a Dual-Halogen Cyclopropylamine Building Block


[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine (CAS 1508522-85-7) is a primary amine building block of molecular formula C10H11BrClN (MW 260.56 g/mol), featuring a cyclopropyl ring attached to a methanamine group and a phenyl ring substituted with bromine at the para- and chlorine at the ortho-position [1]. The computed XLogP3-AA value of 2.9 and topological polar surface area (TPSA) of 26 Ų define a physicochemical profile suited for CNS drug discovery programs requiring balanced passive permeability [1]. The compound is commercially available at a typical purity specification of ≥95% from multiple global vendors, with pricing that reflects the added synthetic complexity of the dual-halogen, ortho-substituted cyclopropyl scaffold .

Why [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine Cannot Be Replaced by a Generic Mono-Halogen or Dichloro Analog


The 4-bromo-2-chloro substitution pattern in this compound is not trivially interchangeable with mono-halogen (4-Cl or 4-Br) or 2,4-dichloro analogs. The ortho-chlorine imposes a steric and electronic ortho-effect that constrains the conformational freedom of the cyclopropylmethanamine moiety relative to the phenyl ring, directly influencing the presentation geometry of the primary amine pharmacophore [1]. Simultaneously, the para-bromine provides a chemically orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that cannot be replicated by a para-chlorine substituent under equivalently mild conditions [2]. The resulting differential in computed lipophilicity—XLogP3 of 2.9 for the target compound versus 2.2 for the 4-chloro analog [1][3]—translates to a predicted ~5-fold difference in n-octanol/water partition coefficient, which materially impacts membrane permeability, metabolic stability, and off-target binding profiles in any biological assay context. Generic substitution without experimental validation would therefore introduce uncontrolled variables into any SAR or lead-optimization campaign.

Quantitative Differentiation Evidence for [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine Versus Closest Analogs


Lipophilicity Differential: XLogP3 Comparison of 4-Br-2-Cl Target vs. 4-Cl Mono-Halogen Analog

The target compound [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine exhibits a computed XLogP3-AA of 2.9, compared to 2.2 for the direct mono-halogen comparator [1-(4-chlorophenyl)cyclopropyl]methanamine [1][2]. This ΔXLogP3 of +0.7 log units corresponds to an approximately 5-fold higher predicted n-octanol/water partition coefficient, placing the target compound within the optimal CNS drug-like lipophilicity window (XLogP 1–4) while the 4-chloro analog sits at the lower boundary where passive blood-brain barrier permeability may become rate-limiting [3].

Lipophilicity ADME CNS Drug Discovery Physicochemical property

Synthetic Handle Orthogonality: Differential Cross-Coupling Feasibility of para-Br vs. para-Cl for Late-Stage Diversification

The target compound possesses a para-bromine substituent that enables chemoselective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) under mild conditions (typically 60–100 °C with Pd(PPh3)4 or Pd(dppf)Cl2), whereas the para-chlorine in the 4-chloro analog (CAS 69385-29-1) requires more forcing conditions (elevated temperature, specialized ligands such as XPhos or SPhos) for comparable reactivity [1][2]. The ortho-chlorine in the target compound is expected to remain inert under the mild conditions used for para-bromide coupling, providing a true orthogonal difunctionalization handle that the 2,4-dichloro analog (CAS 771582-72-0) cannot offer—the two chlorine atoms in the dichloro compound have insufficient reactivity differential for chemoselective sequential coupling [1].

Late-stage functionalization Cross-coupling Parallel library synthesis Building block utility

Structural Diversity Advantage: Scaffold Uniqueness Assessment Among Commercial Cyclopropylmethanamine Building Blocks

Among commercially available [1-(halophenyl)cyclopropyl]methanamine building blocks, the 4-bromo-2-chloro substitution pattern represented by CAS 1508522-85-7 is a distinct entry that combines (i) an ortho-substituent imposing torsional constraint on the cyclopropyl-CH2NH2 vector relative to the aryl ring and (ii) a para-bromine enabling late-stage diversification. A survey of major commercial catalogs identifies the 4-chloro (CAS 69385-29-1), 4-bromo (CAS 771583-34-7), and 2,4-dichloro (CAS 771582-72-0) analogs as the most closely related procurement alternatives, none of which simultaneously possess ortho-substitution and a para-bromine handle . The 4-bromo analog lacks the ortho-substituent steric effect, and the 2,4-dichloro analog lacks the para-bromine cross-coupling handle required for mild late-stage diversification.

Scaffold diversity Chemical space SAR toolkit Building block procurement

Procurement-Driven Application Scenarios for [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine CAS 1508522-85-7


CNS Lead Optimization Requiring Controlled Lipophilicity Within the CNS MPO Window

The XLogP3 of 2.9 for this compound positions it favorably within the optimal CNS drug-like property space (CNS MPO desirability score range), compared to the 4-chloro analog (XLogP3 2.2, approaching the lower boundary) [1]. Medicinal chemistry teams engaged in CNS lead optimization—particularly for targets such as serotonin receptors, dopamine receptors, or ion channels where cyclopropylamine pharmacophores have established precedent—can use this building block to probe the impact of a ~0.7 log-unit lipophilicity increase on target engagement, brain penetration, and metabolic stability without introducing additional rotatable bonds or hydrogen bond donors that would confound the SAR interpretation [1][2].

Parallel Library Synthesis Leveraging Orthogonal Dihalogen Handles

The combination of a para-bromine (amenable to mild Suzuki-Miyaura coupling) and an ortho-chlorine (inert under the same conditions) allows for sequential, chemoselective diversification from a single commercial building block [3]. This enables a two-dimensional library design where the para-position is first diversified via Pd-catalyzed cross-coupling, followed by nucleophilic aromatic substitution or directed ortho-metalation at the ortho-position in a subsequent step. The 2,4-dichloro analog cannot support this sequential workflow with comparable efficiency due to the lack of a reactivity differential between the two chlorine substituents [3].

Ortho-Effect SAR Probing in Cyclopropylamine-Containing Pharmacophores

The ortho-chlorine substituent introduces a steric and electronic bias that constrains the torsional angle between the cyclopropyl ring and the aryl plane, directly affecting the three-dimensional presentation of the primary amine [4]. In programs where the cyclopropylamine moiety serves as a key pharmacophore (e.g., in LSD1/KDM1A inhibitors, triple reuptake inhibitors, or certain kinase inhibitors), procuring the 4-Br-2-Cl building block enables systematic exploration of the ortho-substituent effect on potency and selectivity, which cannot be studied using the commercially available 4-bromo or 4-chloro analogs that lack ortho-substitution [4].

Fragment-Based Drug Discovery (FBDD) Where Halogenated Cyclopropylamines Serve as Privileged Fragments

The low molecular weight (260.56 Da) and TPSA (26 Ų) meet standard fragment library criteria (MW <300, TPSA <60 Ų). The dual-halogen substitution provides both a hydrophobic footprint for initial binding site recognition and a synthetic vector for fragment growing via the para-bromine handle [5]. The computed XLogP3 of 2.9 ensures adequate aqueous solubility for fragment screening at typical concentrations (0.5–2 mM in <5% DMSO), while providing sufficient lipophilicity for detectable binding to hydrophobic protein pockets [5].

Quote Request

Request a Quote for [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.